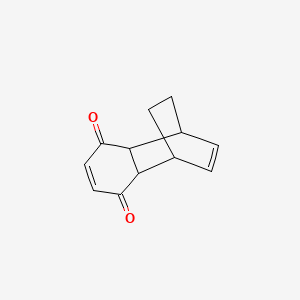
Endo-1,4a,8,8a-tetrahydro-1,4-ethanonaphthalene-5,8-dione
Numéro de catalogue B8403254
Poids moléculaire: 188.22 g/mol
Clé InChI: RVYRSLQPTCIBMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08314253B2
Procedure details


A solution of 40 g of 1,4-benzoquinone and 35 mL of 1,3-cyclohexadiene in 90 mL of benzene was stirred in a closed vessel for 3 days at rt. The reaction mixture was concentrated and the residue was crystallized in EtOH to obtain 57 g of the desired compound as mixture of stereoisomers as greenish solid.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH:9]1[CH2:14][CH2:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH:11]12[CH2:12][CH2:13][CH:14]([CH:9]=[CH:10]1)[CH:5]1[CH:6]2[C:1](=[O:8])[CH:2]=[CH:3][C:4]1=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CCC1
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallized in EtOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C3C(C=CC(C3C(C=C1)CC2)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
